Desmethylsibutraminhydrochlorid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Desmethylsibutramine hydrochloride has several scientific research applications:

Wirkmechanismus

Desmethylsibutramine hydrochloride, also known as N-Desmethylsibutramine hydrochloride, is an active metabolite of the anorectic drug sibutramine . It is a more potent monoamine reuptake inhibitor than sibutramine .

Target of Action

Desmethylsibutramine hydrochloride primarily targets the norepinephrine, serotonin, and dopamine transporters . These transporters play a crucial role in regulating the reuptake of neurotransmitters, which are chemicals that transmit signals in the brain.

Mode of Action

Desmethylsibutramine hydrochloride inhibits the reuptake of norepinephrine, serotonin, and to a lesser extent, dopamine at the neuronal synapse . By inhibiting the reuptake of these neurotransmitters, desmethylsibutramine promotes a sense of satiety and decrease in appetite, thereby reducing food intake .

Biochemical Pathways

The inhibition of neurotransmitter reuptake by desmethylsibutramine hydrochloride affects several biochemical pathways. It primarily influences the serotoninergic, noradrenergic, and dopaminergic pathways . The downstream effects of these pathways include mood regulation, appetite control, and the reward system, respectively.

Pharmacokinetics

Its parent compound, sibutramine, is known to undergo considerable first-pass metabolism . The metabolites M1 and M2, which likely include desmethylsibutramine, inhibit the reuptake of neurotransmitters both in vitro and in vivo .

Result of Action

The molecular and cellular effects of desmethylsibutramine hydrochloride’s action primarily involve changes in neurotransmitter levels in the brain. By inhibiting the reuptake of norepinephrine, serotonin, and dopamine, it increases the levels of these substances in synaptic clefts . This increase can enhance feelings of satiety and reduce appetite, contributing to weight loss .

Action Environment

Biochemische Analyse

Biochemical Properties

Desmethylsibutramine hydrochloride is a metabolite of Sibutramine, a serotonin and noradrenaline reuptake inhibitor (SNR) . It decreases calorie intake and increases energy expenditure . It interacts with enzymes and proteins involved in the reuptake of these neurotransmitters, thereby influencing biochemical reactions .

Cellular Effects

Desmethylsibutramine hydrochloride influences cell function by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Desmethylsibutramine hydrochloride involves the inhibition of norepinephrine (NE), serotonin (5-hydroxytryptamine, 5-HT), and to a lesser extent, dopamine reuptake at the neuronal synapse . By inhibiting the reuptake of these neurotransmitters, Desmethylsibutramine hydrochloride promotes a sense of satiety and decrease in appetite, thereby reducing food intake .

Temporal Effects in Laboratory Settings

It is known that all sibutramine metabolites are excreted as glucuroconjugates .

Metabolic Pathways

Desmethylsibutramine hydrochloride is involved in the metabolic pathways of the parent compound, sibutramine . It is a metabolite of sibutramine and is excreted as glucuroconjugates .

Vorbereitungsmethoden

Desmethylsibutramine hydrochloride can be synthesized through various methods. One common approach involves the asymmetric synthesis, resolution of the racemate with a chiral acid, or chiral column HPLC separation . The synthetic route typically involves the reaction of 1-(4-chlorophenyl)cyclobutylamine with N,N-dimethylbutan-1-amine under specific reaction conditions to yield desmethylsibutramine, which is then converted to its hydrochloride salt .

Analyse Chemischer Reaktionen

Desmethylsibutramine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atom on the phenyl ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Desmethylsibutramine hydrochloride is compared with other similar compounds, such as:

Sibutramine: The parent compound, which is less potent as a monoamine reuptake inhibitor.

Didesmethylsibutramine: Another metabolite of sibutramine with similar but distinct pharmacological properties.

N-ethyl and 3,4-dichloro derivatives: These compounds are also used in weight loss products and have varying degrees of potency and efficacy.

Desmethylsibutramine hydrochloride is unique due to its higher potency as a monoamine reuptake inhibitor compared to sibutramine and its other metabolites .

Biologische Aktivität

Desmethylsibutramine hydrochloride, a metabolite of the weight-loss drug sibutramine, has garnered attention for its role as a triple reuptake inhibitor affecting serotonin (5-HT), norepinephrine (NE), and dopamine (DA) levels in the brain. This compound is particularly relevant in discussions surrounding obesity treatments and the pharmacological mechanisms of appetite suppression.

Pharmacological Profile

Desmethylsibutramine acts primarily by inhibiting the reuptake of key neurotransmitters:

| Neurotransmitter | Reuptake Inhibition (nM) |

|---|---|

| SERT (Serotonin) | 4,300 |

| NET (Norepinephrine) | 62 |

| DAT (Dopamine) | 12 |

The (R) -enantiomer of desmethylsibutramine is significantly more potent than its (S) counterpart, indicating a stereoselective action that enhances its anorectic properties in animal models .

Desmethylsibutramine's effectiveness as an appetite suppressant is attributed to its influence on central mechanisms regulating energy homeostasis. It increases the release of anorexigenic neuropeptides while decreasing orexigenic signals. Specifically, it enhances leptin transport into the arcuate nucleus of the hypothalamus, activating proopiomelanocortin (POMC) neurons and inhibiting neuropeptide Y (NPY) neurons. This dual action helps reduce food intake and promote weight loss .

Case Studies and Clinical Findings

- Clinical Efficacy : A study involving human volunteers demonstrated that desmethylsibutramine, when administered alongside sibutramine, effectively reduced body weight over a short term. However, long-term efficacy diminished due to compensatory mechanisms that restore appetite and energy balance .

- Pharmacokinetics : Research employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) validated methods for quantifying desmethylsibutramine levels in plasma. The study confirmed stability and reliability of the compound's measurement in biological samples, facilitating further pharmacokinetic studies .

- Adverse Effects : Despite its appetite-suppressing abilities, desmethylsibutramine has been associated with cardiovascular risks, including increased heart rate and blood pressure. The Sibutramine Cardiovascular Outcomes Trial highlighted these risks, leading to regulatory scrutiny and withdrawal from many markets .

Research Findings

Recent studies have underscored the compound's potential but also its limitations:

- Short-term Weight Loss : Desmethylsibutramine shows promise in inducing weight loss in obese populations when used for limited periods (6-12 months). However, prolonged use leads to tachyphylaxis—diminished effectiveness over time .

- Neurobiological Effects : Investigations into the neurobiological effects reveal that desmethylsibutramine does not directly stimulate neurotransmitter release but instead modulates receptor activity to achieve its effects on appetite regulation .

Eigenschaften

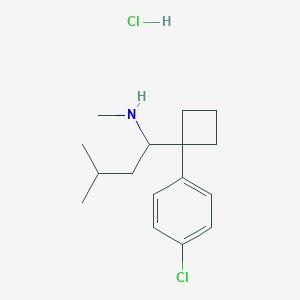

IUPAC Name |

1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN.ClH/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13;/h5-8,12,15,18H,4,9-11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVFHVJVFLFXPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84467-94-7 | |

| Record name | Desmethylsibutramine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84467-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethylsibutramine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084467947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESMETHYLSIBUTRAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L01HKI9MTT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.